molecular formula C20H21F2NO5 B14449047 alpha-(2-Amino-1-methylethyl)-3,3'-difluorobenzhydrol maleate CAS No. 78109-93-0

alpha-(2-Amino-1-methylethyl)-3,3'-difluorobenzhydrol maleate

Cat. No.: B14449047
CAS No.: 78109-93-0
M. Wt: 393.4 g/mol
InChI Key: YOPOVXKOSXQIOE-WLHGVMLRSA-N
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Description

Alpha-(2-Amino-1-methylethyl)-3,3’-difluorobenzhydrol maleate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino group, a methylethyl group, and difluorobenzhydrol moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(2-Amino-1-methylethyl)-3,3’-difluorobenzhydrol maleate typically involves multiple steps, including the formation of the benzhydrol core and the introduction of the amino and difluoro groups. Common synthetic routes may involve the use of reagents such as halogenated benzenes, amines, and reducing agents under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Alpha-(2-Amino-1-methylethyl)-3,3’-difluorobenzhydrol maleate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amino and difluoro groups can participate in substitution reactions with other reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

Alpha-(2-Amino-1-methylethyl)-3,3’-difluorobenzhydrol maleate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex molecules and materials.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of alpha-(2-Amino-1-methylethyl)-3,3’-difluorobenzhydrol maleate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Alpha-(2-Amino-1-methylethyl)benzhydrol hydrochloride
  • 2-Amino-2-methyl-1-propanol
  • Imidazole derivatives

Uniqueness

Alpha-(2-Amino-1-methylethyl)-3,3’-difluorobenzhydrol maleate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical and biological properties compared to similar compounds, making it valuable for specialized applications in research and industry.

Properties

CAS No.

78109-93-0

Molecular Formula

C20H21F2NO5

Molecular Weight

393.4 g/mol

IUPAC Name

1-amino-3,4-bis(3-fluorophenyl)butan-2-ol;(E)-but-2-enedioic acid

InChI

InChI=1S/C16H17F2NO.C4H4O4/c17-13-5-1-3-11(7-13)8-15(16(20)10-19)12-4-2-6-14(18)9-12;5-3(6)1-2-4(7)8/h1-7,9,15-16,20H,8,10,19H2;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

YOPOVXKOSXQIOE-WLHGVMLRSA-N

Isomeric SMILES

C1=CC(=CC(=C1)F)CC(C2=CC(=CC=C2)F)C(CN)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

C1=CC(=CC(=C1)F)CC(C2=CC(=CC=C2)F)C(CN)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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